N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a pyrazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the chlorophenyl group would yield aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amides and pyrazoles.
Medicine: This compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide backbone.
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-8-6-9(2)19(18-8)10(3)14(20)17-13-5-4-11(16)7-12(13)15/h4-7,10H,16H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMBDUGMHYQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=C(C=C(C=C2)N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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